3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
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Description
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H9N5O5 and its molecular weight is 327.256. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one” are currently unknown. The compound belongs to the class of oxadiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
Oxadiazoles, in general, are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes, interaction with receptors, or disruption of cell membranes . The specific mode of action for this compound would depend on its primary target(s), which are currently unknown.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazoles can affect a variety of biochemical pathways depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other oxadiazoles, it may exhibit similar biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects . .
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOFBXRRBYIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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